Cas no 900009-05-4 (N-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-2-(3-methoxyphenoxy)acetamide)

N-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-2-(3-methoxyphenoxy)acetamide structure
900009-05-4 structure
Product Name:N-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-2-(3-methoxyphenoxy)acetamide
CAS No:900009-05-4
MF:C22H21N5O4
MW:419.433244466782
CID:5493670
Update Time:2025-05-21

N-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-2-(3-methoxyphenoxy)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-(3-methoxyphenoxy)acetamide
    • N-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-2-(3-methoxyphenoxy)acetamide
    • Inchi: 1S/C22H21N5O4/c1-14-7-8-16(9-15(14)2)27-21-19(11-24-27)22(29)26(13-23-21)25-20(28)12-31-18-6-4-5-17(10-18)30-3/h4-11,13H,12H2,1-3H3,(H,25,28)
    • InChI Key: HPHFLJBKHQMMTG-UHFFFAOYSA-N
    • SMILES: C(NN1C=NC2N(C3=CC=C(C)C(C)=C3)N=CC=2C1=O)(=O)COC1=CC=CC(OC)=C1

N-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-2-(3-methoxyphenoxy)acetamide Pricemore >>

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Additional information on N-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-2-(3-methoxyphenoxy)acetamide

Recent Advances in the Study of N-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl-2-(3-methoxyphenoxy)acetamide (CAS: 900009-05-4)

In recent years, the compound N-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl-2-(3-methoxyphenoxy)acetamide (CAS: 900009-05-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrazolo[3,4-d]pyrimidine core, has shown promising potential in various therapeutic applications, particularly in the modulation of kinase activity and inflammation-related pathways. The following sections provide a comprehensive overview of the latest research findings, methodologies, and implications associated with this compound.

The primary objective of recent studies has been to elucidate the pharmacological properties and mechanistic pathways of N-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl-2-(3-methoxyphenoxy)acetamide. Researchers have employed a combination of in vitro and in vivo models to assess its efficacy, selectivity, and safety profile. Notably, the compound has demonstrated potent inhibitory effects on specific kinase targets, such as JAK and PI3K, which are implicated in inflammatory and oncogenic processes. These findings suggest its potential as a lead candidate for the development of novel therapeutics targeting autoimmune disorders and certain cancers.

Methodologically, studies have leveraged advanced techniques such as X-ray crystallography and molecular docking to characterize the binding interactions of the compound with its target proteins. These structural insights have been instrumental in optimizing the molecule's affinity and selectivity. Additionally, pharmacokinetic studies have revealed favorable absorption and distribution properties, further supporting its therapeutic potential. However, challenges related to metabolic stability and off-target effects remain areas of active investigation.

Recent preclinical trials have yielded encouraging results, with the compound exhibiting significant anti-inflammatory and anti-proliferative activities in animal models. For instance, in a murine model of rheumatoid arthritis, administration of N-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl-2-(3-methoxyphenoxy)acetamide led to a marked reduction in joint inflammation and tissue damage. Similar outcomes were observed in models of solid tumors, where the compound effectively suppressed tumor growth and metastasis.

In conclusion, the growing body of research on N-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl-2-(3-methoxyphenoxy)acetamide underscores its potential as a versatile therapeutic agent. While further studies are needed to address existing limitations, the compound's unique chemical structure and promising biological activities position it as a valuable candidate for future drug development efforts. Continued exploration of its mechanisms and optimization of its pharmacological properties will be critical in translating these findings into clinical applications.

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